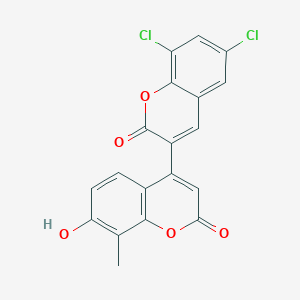

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one

Description

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one is a bifunctional coumarin derivative characterized by two chromen-2-one rings linked at the 3- and 4-positions. Key structural features include:

- First ring: 6,8-dichloro and 2-oxo substituents.

- Second ring: 7-hydroxy and 8-methyl groups.

Coumarins are renowned for their pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. The hydroxy group facilitates hydrogen bonding, while the methyl group introduces steric bulk, which may influence binding specificity . Structural determination of such compounds often relies on X-ray crystallography, with tools like the SHELX software suite playing a critical role in refining crystallographic data .

Properties

IUPAC Name |

4-(6,8-dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2O5/c1-8-15(22)3-2-11-12(7-16(23)25-17(8)11)13-5-9-4-10(20)6-14(21)18(9)26-19(13)24/h2-7,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCKNYVFVAMTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dichloro-2-oxochromen-3-carbaldehyde with 7-hydroxy-8-methylchromen-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-oxo-8-methylchromen-2-one.

Reduction: Formation of 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchroman-2-one.

Substitution: Formation of derivatives with substituted groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Properties

Research indicates that coumarin derivatives, including 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one, exhibit anticancer properties. A study highlighted the ability of certain coumarin derivatives to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . The compound's structure allows it to interact with DNA and RNA, potentially disrupting cancer cell growth.

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it was shown to be effective against breast and lung cancer cells, significantly reducing cell viability at certain concentrations. These findings suggest a promising avenue for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives are well-documented. 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one has been tested against various bacterial strains and fungi. Research indicates that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens .

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Studies have shown that 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one possesses significant antioxidant properties. It has been found to scavenge free radicals effectively, contributing to its potential in preventing oxidative damage linked to various diseases .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research indicates that coumarin derivatives can modulate inflammatory pathways. The compound has shown promise in reducing inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .

Case Study: Animal Model Research

In a controlled study involving induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory cytokines compared to control groups. This effect was dose-dependent, highlighting the therapeutic potential for treating inflammatory conditions.

Potential in Drug Development

Given its diverse pharmacological activities, 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one is being explored as a lead compound for drug development. Its ability to target multiple pathways involved in disease processes makes it an attractive candidate for further synthetic modifications to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The target compound’s unique substituent arrangement distinguishes it from other coumarin derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Chloro vs. Hydroxy vs. Nitro: The 7-hydroxy group in the target compound supports antioxidant activity, whereas the nitro group in may favor redox-dependent mechanisms. Methyl vs. Triazole: The 8-methyl group in the target provides steric hindrance, contrasting with the triazole side chain in , which introduces hydrogen-bonding and metal-binding capabilities.

Bifunctional Design: The dual chromen-2-one rings in the target compound create a rigid, planar structure, likely improving intercalation with biological targets (e.g., DNA or enzymes). This contrasts with monofunctional coumarins like or , which rely on side-chain modifications for activity.

Physicochemical Properties

Limited experimental data necessitates inferences from substituent trends:

Biological Activity

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molar mass of approximately 417.19 g/mol. The structural characteristics contribute to its biological activity, particularly through its chromenone core which is known for various therapeutic effects.

1. Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit notable antimicrobial properties. In a study involving several synthesized coumarin derivatives, it was found that certain compounds showed moderate to good antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 3a | Moderate (100 μg/mL) | Moderate (100 μg/mL) |

| 3d | Good (62.5 μg/mL) | - |

| 3b | - | Moderate (100 μg/mL) |

These results indicate the potential for developing new antimicrobial agents based on this coumarin structure .

2. Anticancer Activity

The anticancer potential of coumarins has been extensively studied. One investigation focused on the cytotoxic effects of various coumarins on human colorectal carcinoma cells (HCT-116). The study utilized an MTT assay to assess cell viability after treatment with different concentrations of the compounds.

The findings revealed that certain derivatives significantly inhibited cell growth, with IC50 values indicating strong cytotoxicity:

| Compound | IC50 Value (µM) | Effect |

|---|---|---|

| C-HB 1 | 50 | High |

| C-HB | 100 | Moderate |

The mechanism of action appears to involve the induction of oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS) .

3. Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. A study highlighted that these compounds can modulate redox status in cells, enhancing their protective effects against oxidative damage. The antioxidant activity was evaluated using various assays measuring the ability to scavenge free radicals.

Case Study 1: Antimicrobial Screening

In a systematic evaluation of synthesized coumarin derivatives, compounds were tested against multiple bacterial strains. The study concluded that some derivatives exhibited comparable efficacy to standard antibiotics like chloramphenicol and ciprofloxacin, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Mechanisms

Another significant study investigated the anticancer mechanisms of coumarins on HCT-116 cells. It was found that these compounds could induce apoptosis through ROS-mediated pathways, highlighting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.